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  • Product: 1-Benzyl-4-(chloromethyl)piperidine hydrochloride
  • CAS: 67686-03-7

Core Science & Biosynthesis

Foundational

1-Benzyl-4-(chloromethyl)piperidine hydrochloride molecular weight

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)piperidine hydrochloride For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 1-Benzyl-4-(chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a pivotal bifunctional reagent in contemporary medicinal chemistry. Its unique structure, featuring a benzyl-protected piperidine nitrogen and a reactive chloromethyl group, establishes it as a valuable building block for introducing the 1-benzyl-4-(piperidinylmethyl) scaffold into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and applications, with a particular focus on its role in the development of novel therapeutics. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure both scientific integrity and practical utility for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base. While multiple CAS numbers are sometimes associated with this compound in commercial listings, the most frequently cited is 136704-10-4.[1]

A summary of its key physicochemical properties is presented below. It is important to note that while some data are readily available, other properties, particularly those of the free base, are often predicted or inferred from structurally related compounds.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈ClN · HCl[1]
Molecular Weight 260.21 g/mol [1]
CAS Number 136704-10-4 (also cited as 67686-03-7)[1][2]
Appearance White to off-white crystalline solid
Melting Point 137-139 °C[2]
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents like DMF and acetonitrile.
Storage Temperature Room temperature, in a dry, well-ventilated area.
Spectral Data Interpretation

While experimental spectra for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride are not widely published in public databases, the expected spectral characteristics can be reliably predicted based on its structure.

  • ¹H NMR: The spectrum would feature characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperidine ring protons. The chloromethyl group's methylene protons would likely appear as a doublet around 3.5-3.7 ppm.

  • ¹³C NMR: The spectrum would show distinct peaks for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the chloromethyl carbon (typically in the 45-50 ppm range).

  • IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the benzene ring, and a characteristic C-Cl stretching vibration.

Synthesis Protocol: From Alcohol to Alkylating Agent

The most direct and reliable synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride involves the chlorination of its corresponding alcohol precursor, 1-benzyl-4-(hydroxymethyl)piperidine. The use of thionyl chloride (SOCl₂) is the method of choice for this transformation due to the clean conversion and the volatile nature of the byproducts (SO₂ and HCl gas).

Rationale for Reagent Selection
  • Thionyl Chloride (SOCl₂): Preferred over other chlorinating agents like phosphorus chlorides or concentrated HCl because the reaction byproducts are gaseous, which simplifies the work-up and purification process.

  • Inert Solvent (e.g., Dichloromethane): A dry, aprotic solvent is crucial to prevent hydrolysis of the thionyl chloride and the product. Dichloromethane is an excellent choice due to its inertness and low boiling point, facilitating its removal.

  • Ice Bath Conditions: The initial reaction is exothermic and performed at 0°C to control the reaction rate and minimize the formation of side products.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-benzyl-4-(hydroxymethyl)piperidine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of 1-benzyl-4-(chloromethyl)piperidine.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

G cluster_synthesis Synthesis Workflow Precursor 1-Benzyl-4-(hydroxymethyl)piperidine Intermediate 1-Benzyl-4-(chloromethyl)piperidine (Free Base) Precursor->Intermediate SOCl₂, DCM Product 1-Benzyl-4-(chloromethyl)piperidine HCl Intermediate->Product HCl (gas or solution)

Caption: Synthesis of 1-Benzyl-4-(chloromethyl)piperidine HCl.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is rooted in its bifunctional nature. The primary site of reactivity is the electrophilic carbon of the chloromethyl group, which readily undergoes nucleophilic substitution.

Nucleophilic Substitution

The chloromethyl group is an excellent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[3]

G cluster_reactivity Nucleophilic Substitution (Sₙ2) Reagent 1-Benzyl-4-(chloromethyl)piperidine Product Alkylated Product Reagent->Product LeavingGroup Chloride Ion (Cl⁻) Reagent->LeavingGroup Displaces leaving group Nucleophile Nucleophile (Nu⁻) Nucleophile->Reagent Attacks electrophilic carbon

Caption: General mechanism of nucleophilic substitution.

Causality in Experimental Design:

  • Choice of Base: The hydrochloride salt must be neutralized to unmask the nucleophilicity of any reacting amine or to prevent side reactions. A non-nucleophilic base like potassium carbonate or triethylamine is typically used.

  • Solvent Selection: Polar aprotic solvents such as DMF or acetonitrile are preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thereby enhancing the nucleophile's reactivity.

Competing Nucleophilicity

The tertiary amine of the piperidine ring is also nucleophilic. While the benzyl group provides some steric hindrance, under certain conditions, particularly with highly reactive electrophiles, this nitrogen can act as a nucleophile, leading to the formation of a quaternary ammonium salt. This is generally an undesired side reaction. The protonation of the piperidine nitrogen in the hydrochloride salt form deactivates this competing nucleophilic site.

Applications in Drug Discovery and Development

The 1-benzyl-4-(piperidinylmethyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This reagent provides a direct and efficient means of incorporating this key structural unit.

Acetylcholinesterase Inhibitors for Anti-Dementia Agents

A significant application of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride and its derivatives is in the synthesis of potent acetylcholinesterase (AChE) inhibitors.[4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease and other forms of dementia.[5]

In a notable study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[4] The synthesis of these compounds would utilize a precursor derived from 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. The study found that specific substitutions on the benzamide moiety led to a dramatic increase in inhibitory potency, with one compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, being one of the most potent AChE inhibitors discovered, with an IC₅₀ of 0.56 nM.[4]

G cluster_application Role in AChE Inhibitor Synthesis Reagent 1-Benzyl-4-(chloromethyl)piperidine HCl Intermediate Piperidine-containing Intermediate Reagent->Intermediate Alkylation of a nucleophile FinalCompound Potent AChE Inhibitor Intermediate->FinalCompound Further synthetic steps Target Acetylcholinesterase (AChE) FinalCompound->Target Inhibition

Caption: Application in the synthesis of AChE inhibitors.

General Utility as a Building Block

Beyond specific targets, this reagent is broadly used to:

  • Introduce a Lipophilic, Basic Moiety: The benzylpiperidine group can enhance a molecule's lipophilicity and provides a basic nitrogen atom that can be crucial for receptor binding or for tuning pharmacokinetic properties.

  • Explore Structure-Activity Relationships (SAR): By attaching this scaffold to various core structures, medicinal chemists can systematically probe the SAR of a compound series.

Safety, Handling, and Storage

As a reactive alkylating agent, 1-Benzyl-4-(chloromethyl)piperidine hydrochloride must be handled with appropriate precautions. While a specific safety data sheet (SDS) is not universally available, a robust safety profile can be constructed from the known hazards of its constituent parts: benzyl chlorides and piperidines.[6][7]

Potential Hazards:

  • Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[7] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

  • Sensitization: As with many reactive intermediates, there is a potential for skin sensitization upon repeated contact.[6]

  • Toxicity: Alkylating agents, as a class, should be treated as potentially toxic and handled with care.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle exclusively in a well-ventilated chemical fume hood.

  • Dispensing: Avoid creating dust when weighing and handling the solid.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.

Storage and Stability
  • Container: Store in a tightly sealed container to prevent moisture absorption.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt form is relatively stable under these conditions.

Conclusion

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a versatile and valuable reagent for drug discovery and development. Its utility as an alkylating agent for the introduction of the 1-benzyl-4-(piperidinylmethyl) scaffold is well-established, with notable applications in the synthesis of potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage this important chemical tool in their pursuit of novel therapeutic agents.

References

  • U.S. Patent 5,942,625, "Preparation of chloromethylpyridine hydrochlorides," issued August 24, 1999. [URL: https://patents.google.
  • Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 34, p.11 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
  • PrepChem, "Synthesis of 1-Benzyl-4-(p-chlorobenzamido)piperidine," accessed January 2026. [URL: https://www.prepchem.com/synthesis-of-1-benzyl-4-p-chlorobenzamido-piperidine]
  • LookChem, "1-Benzyl-4-(chloromethyl)piperidine hydrochloride," accessed January 2026. [URL: https://www.lookchem.com/1-Benzyl-4-chloromethyl-piperidine-hydrochloride-cas-67686-03-7/]
  • BenchChem, "4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers," accessed January 2026. [URL: https://www.benchchem.com/product/b157253]
  • Sigma-Aldrich, "Benzyl-Chloride - Safety Data Sheet," accessed January 2026. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185558]
  • European Patent 0209843A2, "Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use," issued January 21, 1987. [URL: https://patents.google.
  • Chinese Patent 1583742A, "Method for preparing 4-piperidyl piperidine," issued February 23, 2005. [URL: https://patents.google.
  • Chinese Patent 116924967A, "Preparation method of N-benzyl-4-piperidone," issued October 27, 2023. [URL: https://patents.google.
  • European Patent 0159566A1, "Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient," issued October 30, 1985. [URL: https://patents.google.
  • Chinese Patent 102079720B, "Method for preparing 1-benzylpiperidine-4-carboxaldehyde," issued February 6, 2013. [URL: https://patents.google.
  • Ishiwata, M., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 44(8), 1533-1540. [URL: https://pubmed.ncbi.nlm.nih.gov/8795276/]
  • Alchem Pharmtech, "CAS 136704-10-4 | 1-BENZYL-4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE," accessed January 2026. [URL: https://www.alchempharmtech.com/product/y-36328]
  • ChemicalBook, "1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum," accessed January 2026. [URL: https://www.chemicalbook.com/spectrum/4727-72-4_1HNMR.htm]
  • Fisher Scientific, "N-Benzyl-4-piperidone Safety Data Sheet," accessed January 2026. [URL: https://www.fishersci.com/msds?productName=AC106130000]
  • Echemi, "4-(chloromethyl)piperidine hydrochloride SDS, 1822-61-3 Safety Data Sheets," accessed January 2026. [URL: https://www.echemi.com/sds/4-(chloromethyl)piperidine-hydrochloride-cas-1822-61-3.html]
  • TCI Chemicals, "4-(Chloromethyl)styrene Safety Data Sheet," accessed January 2026. [URL: https://www.tcichemicals.com/GB/en/sds/C1792_EN_EU.pdf]
  • FUJIFILM Wako Chemicals, "Benzyl Chloride SAFETY DATA SHEET," accessed January 2026. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0102-0138.html]
  • Supplementary Information for a research article. [URL: https://www.rsc.
  • Apollo Scientific, "1-Benzyl-4-(hydroxymethyl)piperidine," accessed January 2026. [URL: https://www.apolloscientific.co.uk/msds/or0145_msds.pdf]
  • PubChem, "1-Benzyl-4-piperidylamine," accessed January 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidylamine]
  • PubChem, "4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)," accessed January 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-cyano-4-phenylpiperidine-Hydrochloride]
  • CymitQuimica, "1-Benzyl-4-(chloromethyl)piperidine hydrochloride," accessed January 2026. [URL: https://www.cymitquimica.com/base/producto/1-benzyl-4-chloromethyl-piperidine-hydrochloride_IN-DA00128E]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a key building block in contemporary medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for its determination. We delve into the theoretical underpinnings of its solubility, present detailed, field-proven experimental protocols for its measurement, and discuss the critical factors influencing its behavior in various solvent systems. This document is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug discovery and development endeavors.

Introduction: The Significance of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride in Medicinal Chemistry

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a versatile bifunctional reagent that plays a pivotal role in the synthesis of a diverse array of pharmacologically active molecules. The piperidine scaffold is a prevalent motif in numerous approved drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties. The presence of a reactive chloromethyl group at the 4-position provides a convenient handle for introducing the N-benzylpiperidin-4-ylmethyl moiety into various molecular frameworks through nucleophilic substitution reactions.

The hydrochloride salt form of this compound is generally preferred for its enhanced stability and ease of handling compared to the free base. However, a thorough understanding of its solubility is paramount for its effective utilization in synthetic chemistry and for the formulation of parent drug candidates. Solubility fundamentally impacts reaction kinetics, purification strategies, and the ultimate bioavailability of a potential therapeutic agent. This guide, therefore, aims to provide the necessary theoretical background and practical methodologies to comprehensively characterize the solubility of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₃H₁₈ClN · HCl[1]
Molecular Weight 260.21 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 137-139 °C[2]

As a hydrochloride salt of a tertiary amine, 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is expected to exhibit significantly higher solubility in polar protic solvents, such as water and lower alcohols, compared to its free base counterpart. The free base, in contrast, would be more soluble in non-polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the interplay of lattice energy (the energy holding the crystal together) and solvation energy (the energy released when solute molecules are surrounded by solvent molecules). For a salt like 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, the process in a polar solvent involves the dissociation of the ionic lattice into the 1-benzyl-4-(chloromethyl)piperidinium cation and the chloride anion, followed by the solvation of these ions.

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents are more effective at solvating the charged ions, leading to higher solubility.

  • Temperature: For most solids, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy.

  • pH: For the salt of a weak base, solubility is highly dependent on the pH of the aqueous medium. In acidic solutions, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the tertiary amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

  • Common Ion Effect: The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion. For 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, the presence of an external source of chloride ions can reduce its solubility.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution in a given solvent at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 1-Benzyl-4-(chloromethyl)piperidine HCl add_to_vial Add compound and solvent to a sealed vial prep_compound->add_to_vial prep_solvent Prepare solvent (e.g., Water, Buffers) prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-48 hours) add_to_vial->agitate sediment Allow to sediment agitate->sediment separate Separate solid and liquid (Filtration or Centrifugation) sediment->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Materials:

    • Accurately weigh an amount of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride that is in clear excess of its expected solubility. A starting point could be 10-20 mg.

    • Prepare the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, or a series of buffers for pH-dependent studies).

  • Equilibration:

    • Add the weighed compound to a clear glass vial with a screw cap.

    • Add a known volume of the solvent (e.g., 2 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the compound). The first few drops of the filtrate should be discarded. Alternatively, centrifuge the vial at high speed and carefully collect the supernatant.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Determining pH-Dependent Solubility Profile

The solubility of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride in aqueous media is expected to be highly influenced by pH. A pH-solubility profile provides invaluable information for understanding its behavior in different physiological environments and for developing formulations.

Experimental Design

The shake-flask method described above is performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

G cluster_buffers Buffer Preparation cluster_data Data Analysis b1 pH 1.2 shake_flask Perform Shake-Flask Solubility Assay b1->shake_flask b2 pH 2.0 b2->shake_flask b3 pH 4.5 b3->shake_flask b4 pH 6.8 b4->shake_flask b5 pH 7.4 b5->shake_flask plot Plot Solubility vs. pH shake_flask->plot pka Determine Apparent pKa plot->pka

Caption: Logical Flow for pH-Dependent Solubility Profiling.

Protocol Considerations
  • Buffer Selection: Use buffers with appropriate buffering capacity for the target pH values. Common buffer systems include HCl for very low pH, phosphate buffers for the mid-pH range, and borate buffers for higher pH values.

  • Ionic Strength: Maintain a constant ionic strength across all buffers to minimize its effect on solubility. This can be achieved by adding a neutral salt like potassium chloride.

  • pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to ensure it has not shifted significantly.

Solubility in Organic Solvents

For synthetic applications, understanding the solubility in common organic solvents is crucial. The shake-flask method can be adapted for organic solvents.

Solvent CategoryExamplesExpected Solubility of Hydrochloride Salt
Polar Protic Methanol, EthanolHigh
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High
Less Polar Dichloromethane (DCM), ChloroformLow to Moderate
Non-polar Toluene, HexaneVery Low / Insoluble

Data Interpretation and Troubleshooting

  • Equilibrium Confirmation: It is essential to confirm that equilibrium has been reached. This is typically done by measuring the solubility at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the values are consistent.

  • Solid-State Analysis: After the solubility experiment, the remaining solid can be analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., conversion to the free base at high pH or formation of a solvate).

  • Compound Purity: The purity of the starting material can significantly impact solubility measurements. Ensure the use of a well-characterized, high-purity sample.

Conclusion

While readily available quantitative solubility data for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is limited, this guide provides a comprehensive framework for its experimental determination. By employing the detailed protocols for the shake-flask method and pH-dependent solubility profiling, researchers can generate the critical data needed to advance their synthetic and drug development programs. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its effective use in the creation of novel and impactful therapeutic agents.

References

  • LookChem. (n.d.). 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Avdeef, A. (2012).
  • Bergström, C. A. S., & Avdeef, A. (2019).
  • Y-Biochemicals. (n.d.). 1-BENZYL-4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a key building block in medicinal chemistry. The document details the prevailing synthetic methodology, focusing on the chlorination of 1-Benzyl-4-(hydroxymethyl)piperidine using thionyl chloride. It offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and guidance on the purification and characterization of the final product. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently synthesize this important intermediate for its application in the development of novel therapeutics.

Introduction: The Significance of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a versatile bifunctional molecule widely employed in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a protected piperidine nitrogen and a reactive chloromethyl group, makes it an ideal synthon for introducing the 1-benzylpiperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds. This structural motif is of significant interest in drug discovery as the piperidine ring can enhance the solubility, metabolic stability, and receptor affinity of drug candidates. Consequently, 1-Benzyl-4-(chloromethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels, among other biologically relevant targets.[1]

Synthetic Strategy and Mechanistic Insights

The most common and efficient route for the synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride involves a two-step process starting from the commercially available 1-Benzyl-4-(hydroxymethyl)piperidine:

  • Chlorination: The primary alcohol of 1-Benzyl-4-(hydroxymethyl)piperidine is converted to the corresponding alkyl chloride using a suitable chlorinating agent.

  • Hydrochlorination: The resulting free base is then treated with hydrochloric acid to afford the stable hydrochloride salt.

The Chlorination Reaction: Thionyl Chloride as the Reagent of Choice

Thionyl chloride (SOCl₂) is the preferred reagent for the chlorination of 1-Benzyl-4-(hydroxymethyl)piperidine due to its high reactivity and the convenient removal of byproducts. The reaction proceeds through a nucleophilic substitution mechanism, specifically an Sₙi (substitution, nucleophilic, internal) mechanism, which is characteristic of the reaction of alcohols with thionyl chloride in the absence of a base like pyridine.

Mechanism of Chlorination with Thionyl Chloride:

  • Formation of a Chlorosulfite Ester: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a protonated chlorosulfite ester.

  • Deprotonation: A weak base in the reaction mixture, such as another molecule of the alcohol or the displaced chloride ion, removes the proton from the oxonium ion to yield an alkyl chlorosulfite intermediate.

  • Internal Nucleophilic Attack and Liberation of Byproducts: The key step of the Sₙi mechanism involves the internal attack of the chloride from the chlorosulfite group onto the adjacent carbon atom. This concerted step results in the formation of the desired alkyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion.

G cluster_0 Chlorination with Thionyl Chloride Start 1-Benzyl-4-(hydroxymethyl)piperidine (Alcohol) SOCl2 Thionyl Chloride (SOCl₂) Intermediate1 Protonated Chlorosulfite Ester Intermediate2 Alkyl Chlorosulfite Product 1-Benzyl-4-(chloromethyl)piperidine Byproducts SO₂ + HCl (gases)

Detailed Experimental Protocol

Disclaimer: This protocol is based on established chemical principles and analogous transformations.[1] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PurityNotes
1-Benzyl-4-(hydroxymethyl)piperidine205.29≥98%Starting material
Thionyl chloride (SOCl₂)118.97≥99%Highly corrosive and moisture-sensitive
Dichloromethane (DCM)84.93AnhydrousInert solvent
Diethyl ether (Et₂O)74.12AnhydrousFor precipitation
Hydrochloric acid solution-2 M in Et₂OFor salt formation
Sodium bicarbonate (NaHCO₃)84.01Saturated solutionFor work-up
Anhydrous sodium sulfate (Na₂SO₄)142.04-Drying agent
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

Step 2: Addition of Thionyl Chloride

  • In the dropping funnel, prepare a solution of thionyl chloride (1.1 - 1.2 eq.) in anhydrous DCM.

  • Add the thionyl chloride solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes. Maintain the internal temperature below 5 °C during the addition. The reaction is exothermic and will evolve HCl and SO₂ gas.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

Step 4: Work-up and Isolation of the Free Base

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess thionyl chloride and the generated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Benzyl-4-(chloromethyl)piperidine as an oil.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

  • With vigorous stirring, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

Step 6: Purification of the Final Product

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to a constant weight to yield 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

G Start Dissolve Starting Material in Anhydrous DCM Cool Cool to 0°C Start->Cool Add_SOCl2 Dropwise Addition of Thionyl Chloride Solution Cool->Add_SOCl2 React Stir at Room Temperature (Monitor by TLC) Add_SOCl2->React Quench Quench with Saturated NaHCO₃ Solution React->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Dissolve_Et2O Dissolve Crude Product in Anhydrous Et₂O Concentrate->Dissolve_Et2O Precipitate Add HCl in Et₂O Dissolve_Et2O->Precipitate Filter_Wash Filter and Wash with Cold Et₂O Precipitate->Filter_Wash Dry_Final Dry Under Vacuum Filter_Wash->Dry_Final Final_Product 1-Benzyl-4-(chloromethyl)piperidine HCl Dry_Final->Final_Product

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a combination of analytical techniques should be employed.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the benzyl protons, the piperidine ring protons, and the newly formed chloromethyl protons. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the structure, including the signal for the chloromethyl carbon.
FT-IR The spectrum should show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Cl stretching vibrations.
Mass Spectrometry The mass spectrum should exhibit the molecular ion peak corresponding to the free base of the product.

Note: Publicly available experimental spectral data for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is limited.[1] Researchers should acquire their own analytical data to confirm the structure and purity of the synthesized compound.

Safety and Handling

Thionyl Chloride:

  • Hazards: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Inhalation can cause severe respiratory irritation, and contact with skin and eyes can cause severe burns.

  • Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended. Ensure that all glassware is dry before use.

Benzylpiperidine Derivatives:

  • Hazards: Benzylpiperidine derivatives can be irritants to the skin, eyes, and respiratory tract.

  • Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate PPE.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted thionyl chloride carefully with a suitable alcohol before disposal.

Conclusion

The synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a straightforward yet crucial process for obtaining a valuable building block in medicinal chemistry. The chlorination of 1-Benzyl-4-(hydroxymethyl)piperidine with thionyl chloride provides an efficient and high-yielding route to this intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and safely produce this compound for their drug discovery and development endeavors.

References

  • PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

  • Supporting Information for a related synthesis. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A.
  • LookChem. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • Google Patents. Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A.

Sources

Exploratory

The Cornerstone of Neuropharmacology: A Technical Guide to 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a pivotal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, a pivotal chemical intermediate in the synthesis of a diverse range of neurologically active pharmaceutical compounds. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind its synthesis and reactivity, offering field-proven insights to empower researchers in their drug discovery and development endeavors.

Core Characteristics and Physicochemical Properties

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry. The presence of the benzyl group on the piperidine nitrogen and the reactive chloromethyl group at the 4-position makes it a valuable synthon for introducing the 1-benzylpiperidin-4-ylmethyl moiety into target molecules.

PropertyValueSource(s)
CAS Number 136704-10-4[1]
Molecular Formula C₁₃H₁₉Cl₂N[1]
Molecular Weight 260.21 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 137-139 °C[3]
Boiling Point 306.9 °C at 760 mmHg (for the free base)[3]
Solubility Soluble in polar solvents such as water and alcohols.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

Synthesis of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride: A Two-Step Approach

The synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is typically achieved through a two-step process starting from N-benzyl-4-piperidinecarboxaldehyde. This involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.

Step 1: Reduction of N-Benzyl-4-piperidinecarboxaldehyde to 1-Benzyl-4-(hydroxymethyl)piperidine

The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidinecarboxaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Benzyl-4-(hydroxymethyl)piperidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Chlorination of 1-Benzyl-4-(hydroxymethyl)piperidine

The subsequent step involves the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.[2] The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • In a fume hood, dissolve 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in an inert anhydrous solvent, such as dichloromethane or toluene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • To the filtered organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexane), and dry under vacuum to afford 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination & Salt Formation Aldehyde N-Benzyl-4-piperidinecarboxaldehyde Reagent1 NaBH4, Methanol Alcohol 1-Benzyl-4-(hydroxymethyl)piperidine Chloride_free 1-Benzyl-4-(chloromethyl)piperidine (Free Base) Alcohol->Chloride_free Reagent2 1. SOCl2 2. HCl Hydrochloride 1-Benzyl-4-(chloromethyl)piperidine HCl Chloride_free->Hydrochloride

Figure 1: Synthetic workflow for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

Reactivity Profile and Mechanistic Insights

The synthetic utility of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, making the methylene carbon susceptible to attack by a wide range of nucleophiles.[2]

General Reaction Mechanism (Sₙ2):

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond.[5]

Figure 2: Generalized Sₙ2 mechanism for nucleophilic substitution.

Key Considerations for Reactivity:

  • Nucleophile Strength: The rate of reaction is directly influenced by the strength of the nucleophile. Stronger nucleophiles, such as thiolates and alkoxides, will react more readily than weaker nucleophiles like amines and water.[5]

  • Solvent Effects: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO), are generally preferred for Sₙ2 reactions involving charged nucleophiles. These solvents solvate the cation but not the nucleophile, thereby increasing its reactivity.

  • Base Requirement: Since the starting material is a hydrochloride salt, the piperidine nitrogen is protonated. For reactions where the nucleophile is intended to be the deprotonated form of a weak acid (e.g., phenols, thiols, or secondary amines), a base is required to both neutralize the hydrochloride and deprotonate the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[3]

Application as a Key Intermediate in Drug Synthesis

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS). 1-Benzyl-4-(chloromethyl)piperidine hydrochloride serves as a crucial intermediate for introducing this pharmacologically important fragment.

Synthesis of Acetylcholinesterase Inhibitors (e.g., Donepezil)

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of Alzheimer's disease.[6] The synthesis of Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with a piperidine derivative. While various synthetic routes exist, a key disconnection reveals the importance of the 1-benzyl-4-(substituted)piperidine core, which can be derived from 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.[7][8]

In a common synthetic strategy, 1-Benzyl-4-(chloromethyl)piperidine hydrochloride can be used to alkylate a suitable nucleophile, which is then further elaborated to form the final Donepezil structure. For instance, it can react with the enolate of a protected 5,6-dimethoxy-1-indanone derivative.

Donepezil_Synthesis Intermediate 1-Benzyl-4-(chloromethyl)piperidine HCl Donepezil Donepezil Intermediate->Donepezil Alkylation & further steps Indanone 5,6-Dimethoxy-1-indanone derivative Indanone->Donepezil

Figure 3: Role of the intermediate in Donepezil synthesis.

Synthesis of Antihistamines (e.g., Clemastine)

Clemastine is a first-generation antihistamine with anticholinergic properties.[9] Its synthesis involves the etherification of 2-(p-chlorophenyl)-1-phenylethanol with a suitable chloroethylpyrrolidine derivative.[10] While not a direct reaction with 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, the underlying principle of using a chloroalkyl-substituted heterocycle as an electrophile is analogous. The knowledge of handling and reactivity of such intermediates is directly transferable.

Synthesis of N-Type Calcium Channel Blockers

N-type calcium channel blockers are of significant interest for the development of novel analgesics.[11] 1-Benzyl-4-(chloromethyl)piperidine hydrochloride can be used to synthesize potent N-type calcium channel blockers by alkylating a suitable amine, such as a 4-anilinopiperidine derivative. The resulting tertiary amine can then be further functionalized.

Experimental Protocol for N-Alkylation:

  • To a solution of the amine (1.0 eq) in a polar aprotic solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 2-3 eq).

  • Add 1-Benzyl-4-(chloromethyl)piperidine hydrochloride (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization and Analytical Data

While comprehensive, publicly available spectral data for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is limited, analogous compounds can provide expected spectral features.[2] For the free base, 1-benzyl-4-(chloromethyl)piperidine, one would anticipate the following signals in ¹H and ¹³C NMR spectroscopy.

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 7.20-7.40 (m, 5H): Protons of the phenyl ring of the benzyl group.

  • 3.50 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • 3.45 (d, 2H): Methylene protons of the chloromethyl group (-CH₂-Cl).

  • 2.80-3.00 (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

  • 1.90-2.10 (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

  • 1.60-1.80 (m, 5H): Remaining piperidine ring protons.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • 138.0: Quaternary carbon of the phenyl ring attached to the methylene group.

  • 129.5, 128.5, 127.5: Aromatic carbons of the phenyl ring.

  • 63.5: Methylene carbon of the benzyl group (-CH₂-Ph).

  • 54.0: Piperidine ring carbons adjacent to the nitrogen.

  • 48.0: Methylene carbon of the chloromethyl group (-CH₂-Cl).

  • 37.0: Piperidine ring carbon at the 4-position.

  • 31.0: Piperidine ring carbons at the 3 and 5 positions.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety considerations for related alkyl chlorides and piperidine derivatives should be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is generally more stable and less hygroscopic than the free base.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a cornerstone intermediate for the synthesis of a multitude of neurologically active compounds. Its predictable reactivity, coupled with the pharmacological significance of the 1-benzylpiperidine scaffold, ensures its continued importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011228A - A kind of preparation method of clemastine fumarate.
  • Yick-Vic Chemicals and Pharmaceuticals (HK) Ltd. (n.d.). 1-BENZYL-4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE CAS 136704-10-4. Retrieved from [Link]

  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • ResearchGate. (2014). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • ACS Publications. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL).
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011228B - A kind of preparation method of clemastine fumarate.
  • ResearchGate. (2013). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. Retrieved from [Link]

  • LookChem. (n.d.). 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Product Information - Methyl Chloride: Handling, Storage, and Safety. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Unsymmetric Trisanellated Benzenes Using a SOCl2/EtOH Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI).
  • RSC Publishing. (2016). Highly efficient reduction of carbonyls, azides, and benzyl halides by NaBH4 in water catalyzed by PANF-immobilized quaternary ammonium salts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Managing the hygroscopic nature of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride in reactions.

Welcome to the technical support center for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the challenges associated with the hygroscopic nature of this versatile reagent. Our focus is to empower you with the knowledge to achieve consistent, high-yield results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.

Q1: What does it mean that 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, this means the solid can readily attract and hold water molecules from the air. This can lead to observable physical changes, such as clumping or even deliquescence (dissolving in the absorbed water), and more critically, it can induce chemical changes that affect its reactivity.[1][2] Based on the behavior of similar amine hydrochloride salts, this compound is considered moderately to very hygroscopic.[1]

Q2: What are the primary consequences of moisture contamination in my reactions?

A2: The presence of water can be highly detrimental to reactions involving this reagent. The key consequences are:

  • Reagent Hydrolysis: The primary reactive site, the chloromethyl group, is susceptible to hydrolysis. Water can act as a nucleophile, replacing the chloride with a hydroxyl group to form the inactive 1-Benzyl-4-(hydroxymethyl)piperidine, which will not participate in the desired alkylation reaction.[1][3]

  • Base Inactivation: Many reactions using this alkylating agent, such as N-alkylations, require a base (e.g., K₂CO₃, NaH, Et₃N) to either deprotonate the nucleophile or neutralize the HCl salt.[4] Water can react with and quench these bases, reducing their efficacy and leading to incomplete or failed reactions.[1]

  • Inconsistent Results: The amount of absorbed water can vary each time the container is opened, leading to significant variability in reaction outcomes and poor reproducibility.[1]

  • Promotion of Side Reactions: The presence of water can alter the reaction environment, potentially favoring undesired side pathways and resulting in a more complex product mixture with lower yields of the target compound.[1]

Q3: How should I properly store 1-Benzyl-4-(chloromethyl)piperidine hydrochloride to maintain its integrity?

A3: Proper storage is the first line of defense against moisture contamination. The compound should be kept in a tightly sealed container in a location that is cool, dry, and well-ventilated.[1][3] For maximum protection, especially for long-term storage or in humid environments, two methods are highly recommended:

  • Desiccator: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).

  • Inert Atmosphere: For the highest level of protection, store the reagent inside a glovebox under a dry, inert atmosphere like nitrogen or argon.[1][5]

Q4: Can I use the reagent directly from the bottle for a moisture-sensitive experiment?

A4: It is strongly discouraged, particularly for reactions that require strictly anhydrous conditions.[6] Given its hygroscopic nature, it is highly probable that the reagent has absorbed some atmospheric moisture since it was packaged.[1] To ensure the reliability and success of your experiment, it is best practice to dry the compound under high vacuum immediately before use.[6][7]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions, with a focus on issues stemming from the reagent's hygroscopicity.

Problem Observed Probable Cause(s) Related to Hygroscopicity Recommended Solutions & Troubleshooting Steps
Low or No Product Yield 1. Reagent Decomposition: Significant moisture absorption has led to the hydrolysis of the chloromethyl group.[1] 2. Base Quenching: Water introduced with the reagent has neutralized the base required for the reaction.[1]1. Dry the Reagent: Implement a pre-reaction drying step. (See Protocol 1). 2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware.[8][9] Use freshly distilled anhydrous solvents.[7] Run the reaction under a positive pressure of an inert gas (N₂ or Ar).[1][10] 3. Re-evaluate Base: Consider using a larger excess of the base to counteract trace amounts of moisture, or switch to a more potent base if appropriate for your reaction.[1]
Inconsistent Reaction Yields or Times Variable Water Content: The amount of absorbed moisture differs between experiments, altering the effective concentration of the active reagent and the base.[1]1. Standardize Handling Protocol: Develop and adhere to a strict, consistent procedure for handling the reagent. This includes minimizing the time the container is open to the atmosphere and always drying the required amount before use. 2. Utilize a Glovebox: For maximum consistency and control, perform all weighing and handling of the solid reagent inside a glovebox with a controlled, low-humidity atmosphere.[1]
Formation of 1-Benzyl-4-(hydroxymethyl)piperidine Side Product Hydrolysis: The chloromethyl group has reacted with water present in the reagent, solvent, or reaction atmosphere.[1][3]1. Rigorous Drying is Essential: Dry the 1-Benzyl-4-(chloromethyl)piperidine hydrochloride under high vacuum for several hours before use.[1] 2. Verify Solvent Anhydrousness: Ensure solvents are truly anhydrous. Use freshly opened bottles of anhydrous solvent or solvents dried using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column). 3. Maintain Inert Atmosphere: Purge the reaction vessel thoroughly with inert gas before adding reagents and maintain a positive pressure throughout the experiment.[11]
Visualizing the Problem: The Hydrolysis Pathway

The primary degradation pathway caused by moisture is the Sₙ2 hydrolysis of the chloromethyl group.

Hydrolysis reagent 1-Benzyl-4-(chloromethyl)piperidine (Active Reagent) product 1-Benzyl-4-(hydroxymethyl)piperidine (Inactive Side Product) reagent->product Sₙ2 Attack water H₂O (Moisture) hcl HCl

Caption: Unwanted hydrolysis of the active reagent by water to form an inactive alcohol.

Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocols provide a validated framework for handling the reagent and setting up moisture-sensitive reactions.

Protocol 1: Pre-Reaction Drying of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride

This protocol must be performed immediately before the reagent is used in a reaction.

  • Preparation: Place the required amount of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride into a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Vacuum Connection: Securely connect the flask to a high-vacuum line (Schlenk line).

  • Drying: Apply high vacuum and allow the solid to dry for a minimum of 4 hours at room temperature with gentle stirring.[1]

    • Expert Tip: For highly sensitive reactions, gentle heating (e.g., 40-50°C) with a heating mantle or oil bath can be applied while under vacuum, but care must be taken to avoid thermal decomposition.[1]

  • Inert Gas Backfill: Once drying is complete, carefully backfill the flask with a dry, inert gas (e.g., nitrogen or argon).

  • Immediate Use or Storage: The dried reagent is now ready for use. If not used immediately, it should be stored in a sealed container within a desiccator or glovebox.[1]

Protocol 2: General Procedure for a Moisture-Sensitive N-Alkylation Reaction

This protocol outlines a standard setup for an anhydrous reaction.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly dried. This can be achieved by placing it in a drying oven (>120°C) overnight or by flame-drying under vacuum.[9] Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solid): Add the dried 1-Benzyl-4-(chloromethyl)piperidine hydrochloride (from Protocol 1) and the required base (e.g., anhydrous K₂CO₃) to the reaction flask under a strong flow of inert gas to minimize atmospheric exposure.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile) via a syringe or cannula.[11]

  • Nucleophile Addition: Dissolve the nucleophile (e.g., a primary or secondary amine) in anhydrous solvent in a separate dried flask. Transfer this solution to the main reaction flask dropwise via a syringe or an addition funnel.

  • Reaction Monitoring: Stir the reaction at the desired temperature under a continuous positive pressure of inert gas. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, proceed with the appropriate aqueous or non-aqueous work-up procedure.

Workflow and Decision-Making

The following diagram illustrates the critical workflow for handling the reagent and a decision tree for troubleshooting.

WorkflowTroubleshooting start Start: Plan Reaction check_hygro Is reagent hygroscopic? start->check_hygro dry_reagent Dry Reagent (Protocol 1) check_hygro->dry_reagent Yes prep_glassware Prepare Anhydrous Glassware & Solvents dry_reagent->prep_glassware run_rxn Run Reaction Under Inert Atmosphere prep_glassware->run_rxn workup Work-up & Analysis run_rxn->workup check_yield Reaction Complete. Check Yield/Purity. workup->check_yield success Success! check_yield->success Good low_yield Problem: Low Yield or Side Products check_yield->low_yield Poor review_drying Review Drying Protocol. Was it sufficient? low_yield->review_drying review_anhydrous Review Anhydrous Technique. Any exposure to air/moisture? review_drying->review_anhydrous Yes, protocol followed optimize Optimize: Increase drying time, check solvent quality, re-flame dry. review_drying->optimize No, could be improved review_anhydrous->optimize Yes, potential leak/error review_anhydrous->optimize No, technique was perfect (Consider other reaction parameters) optimize->start Retry Reaction

Caption: A logical workflow for reagent handling and troubleshooting common reaction failures.

References
  • BenchChem. (2025). Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Support.
  • Frontier, A. (2026). How To: Store Reagents. Department of Chemistry, University of Rochester.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Support.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Frontier, A. (2026). Reagents & Solvents: How to Store Reagents. Department of Chemistry, University of Rochester.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Frontier, A. (2026). How To Run A Reaction: The Setup. Department of Chemistry, University of Rochester.
  • Utah Tech University. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Quaternary Ammonium Salt Byproducts in Amine Alkylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing or eliminating the formation of quaternary ammonium salt byproducts during N-alkylation reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Problem: The Inevitable Overalkylation?

The synthesis of tertiary amines via N-alkylation of primary or secondary amines is a cornerstone of organic synthesis, particularly in pharmaceutical development. However, the desired tertiary amine is itself a nucleophile and can compete with the starting secondary amine for the alkylating agent. This subsequent alkylation leads to the formation of a quaternary ammonium salt, an often-undesired and sometimes difficult-to-remove byproduct.

This guide is structured to help you diagnose the source of byproduct formation in your reactions and provide actionable strategies to favor the formation of your target tertiary amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during amine alkylation.

Q1: I'm seeing a significant amount of quaternary salt alongside my desired tertiary amine. What are the primary factors I should investigate?

Answer: The formation of quaternary ammonium salts is a kinetic issue. The rate of the second alkylation (tertiary amine to quaternary salt) is competing with the first (secondary amine to tertiary amine). Several factors can be tuned to disfavor this overalkylation:

  • Stoichiometry and Reagent Addition:

    • The Problem: Using a stoichiometric excess of the alkylating agent is a common cause of quaternization. Once the secondary amine is consumed, the tertiary amine is the only remaining nucleophile to react with the excess alkylating agent.

    • The Solution: Carefully control the stoichiometry. Ideally, use a slight excess of the amine relative to the alkylating agent. For reactions prone to overalkylation, slow, controlled addition of the alkylating agent (e.g., via syringe pump) can maintain a low concentration of the electrophile, favoring reaction with the more nucleophilic secondary amine.

  • Reaction Temperature:

    • The Problem: Higher temperatures increase the rate of all reactions, including the undesired quaternization.[1][2] The activation energy for the second alkylation may be comparable to or even lower than the first, especially with unhindered amines and reactive alkylating agents.

    • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the formation of the tertiary amine. Consider starting at 0 °C or even lower and slowly warming the reaction while monitoring its progress. Precise temperature control is crucial for selectivity.[1]

  • Solvent Choice:

    • The Problem: The quaternization reaction, which forms a charged salt, is often accelerated in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) that can stabilize the charged transition state of the SN2 reaction.[3][4]

    • The Solution: If your substrates are soluble, consider less polar solvents to disfavor the formation of the ionic quaternary product. The rate of quaternization is influenced by solvent polarity.[4]

  • Steric Hindrance:

    • The Problem: If the tertiary amine is sterically unhindered, it can readily undergo a second alkylation.

    • The Solution: While you often cannot change your target molecule, be aware that less sterically hindered amines are more prone to quaternization. This is a key reason why alternative synthetic strategies, discussed below, may be necessary.

Q2: My attempts to control stoichiometry and temperature are still yielding a mixture. What alternative synthetic strategies can I employ to completely avoid quaternary salt formation?

Answer: When simple N-alkylation proves unselective, switching to a different synthetic methodology is the most effective approach. Reductive amination and the Eschweiler-Clarke reaction are superior methods for producing tertiary amines without the risk of overalkylation.

  • Strategy 1: Reductive Amination

    • Why it Works: This two-step, one-pot process involves the formation of an iminium ion from a secondary amine and an aldehyde or ketone, followed by its immediate reduction.[5] A tertiary amine cannot form an imine or iminium ion, so the reaction stops cleanly at the tertiary amine stage, making the formation of a quaternary salt impossible.[6][7]

    • When to Use It: This is an extremely versatile and widely used method for preparing tertiary amines, especially when you are adding a new alkyl group via a carbonyl compound.[5][8]

  • Strategy 2: The Eschweiler-Clarke Reaction

    • Why it Works: This specific type of reductive amination uses formaldehyde as the carbonyl source and formic acid as the reducing agent to methylate primary or secondary amines.[6][9][10] The reaction mechanism precludes the formation of quaternary ammonium salts.[6][11]

    • When to Use It: This is the go-to method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary methylamines.[6][10]

Q3: I need to perform a direct alkylation with an alkyl halide. Can I use a protecting group to prevent overalkylation?

Answer: Yes, a protection-alkylation-deprotection strategy is a classic and effective way to achieve mono-alkylation and prevent the formation of quaternary salts.

  • How it Works: The lone pair of electrons on the amine nitrogen is made less nucleophilic by converting the amine into a functional group that is stable to the alkylation conditions but can be easily removed later. Carbamates (like Boc and Cbz) and sulfonamides are common protecting groups for this purpose.[12][13]

    • Protect: The primary or secondary amine is reacted with a reagent like di-tert-butyl dicarbonate (Boc2O) or a sulfonyl chloride to form the protected amine.

    • Alkylate: The protected amine is then alkylated.

    • Deprotect: The protecting group is removed under specific conditions (e.g., acid for Boc) to reveal the desired tertiary amine.

  • Considerations: This multi-step process adds to the overall synthesis time and may have a lower overall yield. However, for complex molecules or when other methods fail, it provides excellent control. The choice of protecting group is critical and should be "orthogonal" to other functional groups in your molecule, meaning the deprotection conditions for the amine should not affect other parts of the molecule.[12]

Visualizing the Reaction Pathways

To better understand the choices available, the following diagrams illustrate the problematic direct alkylation pathway versus the more controlled reductive amination pathway.

G cluster_0 Direct Alkylation Pathway cluster_1 Reductive Amination Pathway Secondary Amine Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Desired Reaction Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt Undesired Byproduct Alkyl Halide_1 Alkyl Halide Alkyl Halide_1->Tertiary Amine Alkyl Halide_2 Alkyl Halide Alkyl Halide_2->Quaternary Salt Secondary Amine_RA Secondary Amine Iminium Ion Iminium Ion Secondary Amine_RA->Iminium Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Tertiary Amine_RA Tertiary Amine Iminium Ion->Tertiary Amine_RA No Further Reaction Reaction Stops Here Tertiary Amine_RA->No Further Reaction Reducing Agent Reducing Agent Reducing Agent->Tertiary Amine_RA

Caption: Comparison of direct alkylation vs. reductive amination pathways.

Experimental Protocols

Here are starting-point protocols for the recommended methods. Always adapt these to your specific substrates and perform small-scale trials first.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted for the synthesis of a tertiary amine from a secondary amine and an aldehyde.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the secondary amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)). Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic; maintain the temperature at or below room temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Eschweiler-Clarke Methylation

This protocol is for the exhaustive methylation of a secondary amine to a tertiary amine.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the secondary amine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 2.2 eq) followed by formic acid (98-100%, 2.2 eq). Caution: The initial reaction can be exothermic.

  • Heating: Heat the reaction mixture to 80-100 °C. You will observe vigorous evolution of carbon dioxide. Continue heating until the gas evolution ceases (typically 2-8 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic by the slow addition of a concentrated NaOH or KOH solution while cooling in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4 or K2CO3, filter, and concentrate under reduced pressure. The crude product is often pure enough for many applications, but can be further purified by distillation or chromatography if necessary.

Summary of Key Parameters for Minimizing Quaternization

ParameterRecommendation for Direct AlkylationRationaleAlternative Method
Stoichiometry Use slight excess of amine; slow addition of alkylating agent.Minimizes concentration of alkylating agent available to react with the product.Reductive Amination / Eschweiler-Clarke
Temperature Lowest possible for a reasonable rate (e.g., start at 0 °C).Reduces the rate of the undesired overalkylation reaction.[1]Reductive Amination / Eschweiler-Clarke
Solvent Less polar solvents (e.g., THF, Toluene) if substrates are soluble.Disfavors stabilization of the charged transition state leading to the salt.[3][4]Reductive Amination / Eschweiler-Clarke
Reagent Choice --Switch from alkyl halides to aldehydes/ketones with a reducing agent.
Control Strategy Kinetic ControlManipulating conditions to favor one reaction rate over another.Thermodynamic/Mechanism Control

References

  • Eschweiler-Clarke Reaction - YouTube. (2022). Available at: [Link][9]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link][10]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link][11]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link][6]

  • CN1296462A - The method of removing quaternary ammonium salt - Google Patents.
  • Li, C., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Available at: [Link]

  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications - YouTube. (2025). Available at: [Link][3]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link][7]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025). Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. (2022). Available at: [Link]

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate. (2025). Available at: [Link][4]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Available at: [Link][12]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Quaternary Ammonium Compounds as Precursors to Disinfection Byproducts - Digital Scholarship@UNLV - University of Nevada, Las Vegas. (2021). Available at: [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Available at: [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block | Macromolecules - ACS Publications. (2017). Available at: [Link]

  • Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC - NIH. (2024). Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. Available at: [Link]

  • Quaternary ammonium cation - Wikipedia. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link][5]

  • Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent. Available at: [Link]

  • Protecting Groups - chem.iitb.ac.in. (2020). Available at: [Link][13]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025). Available at: [Link]

  • Hydrate Plug Prevention by Quaternary Ammonium Salts | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • synthesis of tertiary amines - YouTube. (2019). Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][10]naphthyrin-5(6H)-one - PMC - NIH. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as... - ResearchGate. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. Available at: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). Available at: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025). Available at: [Link][8]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]

  • Show how you can synthesize the following tertiary amine three di... - Pearson. (2024). Available at: [Link]

  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. Available at: [Link][2]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020). Available at: [Link]

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Troubleshooting

Technical Support Center: Strategies for Selective Alkylation at the Chloromethyl Position

Welcome to the Technical Support Center for the selective alkylation of chloromethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective alkylation of chloromethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical synthetic transformation. As a versatile electrophilic handle, the chloromethyl group offers a gateway to a vast array of molecular architectures. However, achieving high selectivity and yield can be challenging. This center is structured to address these challenges head-on, providing not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.

Foundational Concepts: Understanding the Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl), particularly when attached to an aromatic or heteroaromatic ring, is a potent electrophile. Its reactivity is primarily governed by the stability of the incipient carbocation or the susceptibility of the carbon-chlorine bond to nucleophilic attack. The benzylic nature of the chloromethyl group significantly enhances its reactivity compared to a simple alkyl chloride due to the ability of the aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

Selective alkylation hinges on controlling the reaction pathway to favor the desired C-C bond formation while minimizing side reactions. The choice of strategy is dictated by the nature of the nucleophile, the substrate's electronic and steric properties, and the desired product.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming C-C bonds between an aromatic ring and an alkyl halide, catalyzed by a Lewis acid.[1][2] However, it is fraught with challenges such as polyalkylation and carbocation rearrangements.[3][4]

Frequently Asked Questions (FAQs):

  • Q1: My Friedel-Crafts reaction is giving me a mixture of mono-, di-, and poly-alkylated products. How can I improve selectivity for the mono-alkylated product?

    A1: Polyalkylation is a common issue because the newly introduced alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[5] To favor mono-alkylation, you can:

    • Use a large excess of the aromatic substrate: This increases the statistical probability of the electrophile reacting with an un-alkylated ring.

    • Employ a sterically bulky catalyst: This can hinder the approach of the catalyst to the already substituted, and thus more crowded, aromatic ring.

    • Control the reaction temperature: Lower temperatures can help to moderate the reactivity and improve selectivity.

    • Consider Friedel-Crafts acylation followed by reduction: Acyl groups are deactivating, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[3]

  • Q2: I'm observing an unexpected isomer of my desired product. What is happening?

    A2: This is likely due to a carbocation rearrangement.[3][4] The initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift before it reacts with the aromatic ring.[3] To mitigate this:

    • Use a milder Lewis acid: This can sometimes favor an Sₙ2-like mechanism that avoids a discrete carbocation intermediate.

    • Again, consider Friedel-Crafts acylation-reduction: The acylium ion intermediate in Friedel-Crafts acylation does not rearrange.[3]

Troubleshooting Guide: Friedel-Crafts Alkylation

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed Lewis acid).[6] 2. Deactivated aromatic substrate.[3] 3. Insufficient reaction temperature or time.1. Use fresh, anhydrous Lewis acid and perform the reaction under inert atmosphere.[6] 2. Friedel-Crafts alkylation is not suitable for strongly deactivated rings (e.g., nitrobenzene).[3] 3. Gradually increase the temperature and monitor the reaction by TLC or GC.
Low Selectivity (Isomer Mixture) 1. Carbocation rearrangement.[3][4] 2. Competing reaction sites on the aromatic ring.1. Use a less reactive alkylating agent or a milder catalyst. Consider the acylation-reduction route.[3] 2. The regioselectivity is dictated by the directing effects of existing substituents. Consider using a blocking group if necessary.
Excessive Polyalkylation 1. The product is more reactive than the starting material.[5] 2. High reaction temperature or prolonged reaction time.1. Use a large excess of the aromatic substrate.[5] 2. Optimize the reaction time and temperature to favor mono-alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of p-Xylene with 1-Bromopropane

This protocol is adapted from a standard laboratory procedure and illustrates a typical setup.[7]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HBr), add p-xylene (e.g., 10 mL) and 1-bromopropane (e.g., 3 mL).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (e.g., 0.5 g) in portions.

  • Reaction: Allow the reaction to warm to room temperature and then gently reflux for 30 minutes.

  • Work-up: Cool the reaction mixture and slowly pour it over crushed ice. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a powerful and versatile method for forming C-C and C-heteroatom bonds at the chloromethyl position. It involves the backside attack of a nucleophile, leading to the displacement of the chloride ion.[8][9]

Frequently Asked Questions (FAQs):

  • Q1: My Sₙ2 reaction is slow or not going to completion. What can I do?

    A1: The rate of an Sₙ2 reaction is dependent on several factors. To increase the reaction rate:

    • Use a more potent nucleophile: For example, iodide is a better nucleophile than bromide. For carbon nucleophiles, "softer" enolates (e.g., from malonic esters) are generally very effective.[8]

    • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, leaving it "naked" and more reactive.[10][11][12]

    • Increase the temperature: As with most reactions, increasing the temperature will increase the rate. However, be mindful of potential side reactions.

  • Q2: I am getting elimination products (alkenes) instead of the desired substitution product. How can I avoid this?

    A2: Elimination (E2) is a competing pathway, especially with sterically hindered substrates and strong, bulky bases.[13] To favor Sₙ2 over E2:

    • Use a less sterically hindered substrate if possible.

    • Employ a good nucleophile that is a weak base: For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.

    • Use a non-bulky base: If a base is required to generate the nucleophile in situ, use a non-hindered base like sodium hydride or sodium ethoxide rather than potassium tert-butoxide.

    • Keep the temperature low: Elimination reactions are generally favored at higher temperatures.

Troubleshooting Guide: Sₙ2 Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Poor nucleophile. 2. Inappropriate solvent.[10][11] 3. Steric hindrance at the electrophilic center.1. Use a stronger, less hindered nucleophile. 2. Switch to a polar aprotic solvent (DMF, DMSO, acetone).[10][11][12] 3. If possible, modify the substrate to reduce steric bulk.
Formation of Elimination Products 1. Use of a strong, bulky base.[13] 2. High reaction temperature. 3. Sterically hindered substrate.1. Use a non-bulky base or a good nucleophile that is a weak base. 2. Run the reaction at a lower temperature. 3. If possible, redesign the synthesis to use a less hindered electrophile.
Reaction Stalls 1. Deactivation of the nucleophile. 2. Reversible reaction.1. Ensure anhydrous conditions if the nucleophile is water-sensitive. 2. Use a large excess of the nucleophile to drive the equilibrium towards the product.

Experimental Protocol: Alkylation of Diethyl Malonate with Benzyl Chloride

This protocol is a classic example of C-C bond formation via an Sₙ2 reaction.[8][14]

  • Base Preparation: In a round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add benzyl chloride (1 equivalent) dropwise to the enolate solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, neutralize with dilute acid, and remove the ethanol under reduced pressure. Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by vacuum distillation or chromatography.

Phase-Transfer Catalysis (PTC)

PTC is an excellent technique for reacting a water-soluble nucleophile with an organic-soluble substrate, such as a chloromethylated aromatic compound.[15][16][17] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile into the organic phase where the reaction occurs.[18]

Frequently Asked Questions (FAQs):

  • Q1: How do I choose the right phase-transfer catalyst?

    A1: The choice of catalyst depends on the nature of the nucleophile and the organic solvent.

    • For simple anions (e.g., CN⁻, Br⁻): Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are often good starting points due to their commercial availability and effectiveness.

    • For more lipophilic anions or organic phases: A more lipophilic catalyst with longer alkyl chains (e.g., Aliquat 336) may be required to effectively transport the nucleophile into the organic phase.

    • For hydroxide-mediated reactions: Phosphonium salts are often more stable than ammonium salts under strongly basic conditions.

  • Q2: My PTC reaction is very slow. How can I speed it up?

    A2: Several factors can be optimized:

    • Increase stirring speed: Efficient mixing is crucial for maximizing the interfacial area between the two phases.

    • Increase the catalyst loading: Typically, 1-5 mol% of the catalyst is used, but increasing this can enhance the reaction rate.

    • Increase the temperature: As with other reactions, a moderate increase in temperature can significantly accelerate the reaction.

    • Choose a more effective catalyst: As discussed in Q1, a more lipophilic catalyst may be needed.

Troubleshooting Guide: Phase-Transfer Catalysis

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Inefficient catalyst. 2. Poor mixing. 3. Catalyst poisoning.1. Screen different quaternary ammonium or phosphonium salts. 2. Ensure vigorous stirring. 3. Ensure all reagents are of high purity.
Side Reactions (e.g., hydrolysis) 1. High concentration of hydroxide in the organic phase. 2. High reaction temperature.1. Use a less hydrophilic catalyst or a biphasic system with a lower aqueous phase pH if possible. 2. Optimize the temperature to be high enough for the desired reaction but low enough to minimize side reactions.
Modern Methods: Negishi Coupling and Photoredox Catalysis

Negishi Coupling:

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.[19][20] It is particularly useful for coupling sp², and sp³ carbon centers and is known for its high functional group tolerance.[20]

  • Troubleshooting Tip: A common issue in Negishi coupling is the preparation and reactivity of the organozinc reagent. Ensure the organozinc is prepared under strictly anhydrous and oxygen-free conditions. The presence of lithium salts can sometimes be beneficial for the transmetalation step.[21] If the reaction is sluggish, consider using a more reactive palladium catalyst with bulky, electron-rich phosphine ligands.[22]

Visible-Light Photoredox Catalysis:

This emerging field uses light to initiate single-electron transfer processes, enabling the formation of C-C bonds under mild conditions.[23][24][25] For chloromethyl groups, this can involve the generation of a benzylic radical which then couples with a suitable partner.

  • Troubleshooting Tip: The success of a photoredox reaction is highly dependent on the choice of photocatalyst, solvent, and light source. Ensure the reaction is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. If the reaction is not proceeding, screen different photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) and ensure the light source wavelength matches the absorption maximum of the chosen catalyst.[23]

Data Summaries and Visualizations

Table 1: Comparison of Lewis Acids in Friedel-Crafts Alkylation
Lewis AcidRelative ActivityTypical ConditionsNotes
AlCl₃Very HighStoichiometric amounts, often at low to room temperature.[2][26]Highly effective but can promote rearrangements and polyalkylation. Very moisture sensitive.[3][4]
FeCl₃HighCatalytic to stoichiometric amounts.Generally milder than AlCl₃, can sometimes reduce rearrangements.
SnCl₄ModerateCatalytic amounts, often requires higher temperatures.[1]Milder catalyst, good for sensitive substrates.
InBr₃ModerateCatalytic amounts (e.g., 10 mol%), can be run at room temperature.[1]Offers a greener alternative with lower catalyst loading.[1]
Diagrams

Diagram 1: Decision Workflow for Alkylation Strategy

G start Select Alkylation Strategy for R-CH2Cl substrate_check Is the nucleophile a carbanion from an activated methylene compound? start->substrate_check fc_check Is the nucleophile an aromatic ring? substrate_check->fc_check No sn2 Use S_N2 with a suitable base (e.g., NaOEt) substrate_check->sn2 Yes ptc_check Is the nucleophile a water-soluble salt? fc_check->ptc_check No fc Use Friedel-Crafts Alkylation with a Lewis Acid fc_check->fc Yes modern_check Are mild conditions and high functional group tolerance critical? ptc_check->modern_check No ptc Use Phase-Transfer Catalysis ptc_check->ptc Yes modern Consider Negishi Coupling or Photoredox Catalysis modern_check->modern Yes

Caption: Decision tree for selecting an appropriate alkylation strategy.

Diagram 2: Troubleshooting Workflow for Low Yield in Sₙ2 Reactions

G start Low Yield in S_N2 Reaction check_nucleophile Is the nucleophile strong and non-hindered? start->check_nucleophile check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes improve_nucleophile Switch to a stronger nucleophile (e.g., I- > Br-) check_nucleophile->improve_nucleophile No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes change_solvent Switch to DMF, DMSO, or Acetone check_solvent->change_solvent No increase_temp Increase temperature incrementally check_temp->increase_temp No success Improved Yield check_temp->success Yes improve_nucleophile->check_solvent change_solvent->check_temp increase_temp->success

Caption: A stepwise approach to troubleshooting low yields in Sₙ2 reactions.

References

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Chloromethylation. [Link]

  • Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2018). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 83(24), 15333-15342. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Ghosh, I., & König, B. (2016). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 12, 2459–2466. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(4), 2291-2302. [Link]

  • da Silva, J. F., & da Silva, F. de C. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(44), 40645-40656. [Link]

  • Wang, C., et al. (2021). Visible light promoted polyhalomethylation of alkenes: alkylation and cyclization. Organic Chemistry Frontiers, 8(1), 89-94. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect Sₙ2 Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]

  • PubMed. (n.d.). Visible-Light Photoredox-Catalyzed Hydroalkoxymethylation of Activated Alkenes Using α-Silyl Ethers as Alkoxymethyl Radical Equivalents. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Request PDF. (n.d.). Visible‐Light Photoredox‐Catalyzed Radical Fluoromethoxylation of Olefins. [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • TestGorilla. (n.d.). Negishi Coupling Reaction Practice Problems. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Friedel-Crafts Acylation: Interactions Between Lewis Acids/Acyl Chlorides and Lewis Acids/Aryl Ketones. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts reactions of highly electronically deactivated benzylic electrophiles. [Link]

  • Reddit. (n.d.). What effect does the polarity of a solvent have on an Sn2 Reaction?. [Link]

  • ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. [Link]

  • Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?. [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances, 14(22), 15631-15636. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Base for Reactions with 1-Benzyl-4-(chloromethyl)piperidine hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a valuable building block, enabling the introduction of the benzylic piperidine moiety into a variety of molecular scaffolds. However, its hydrochloride salt form necessitates the use of a base to liberate the reactive free amine for subsequent alkylation reactions. The choice of this base is not trivial and can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an in-depth comparison of the efficacy of three commonly employed bases—Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), and N,N-Diisopropylethylamine (DIPEA)—in a representative Sₙ2 reaction: the O-alkylation of phenol.

The Critical Role of the Base: More Than Just a Proton Scavenger

The primary function of the base in reactions involving 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is twofold. Firstly, it neutralizes the hydrochloride salt, freeing the piperidine nitrogen to act as an internal base or to prevent it from interfering with the desired reaction. Secondly, and more critically in the context of alkylating a nucleophile, the base deprotonates the nucleophile, enhancing its reactivity towards the electrophilic chloromethyl group. The ideal base should be strong enough to efficiently deprotonate the nucleophile but not so reactive as to promote undesirable side reactions, such as elimination. Furthermore, its steric profile can influence the course of the reaction.

This guide will delve into a comparative study of K₂CO₃, Et₃N, and DIPEA in the O-alkylation of phenol with 1-Benzyl-4-(chloromethyl)piperidine hydrochloride in N,N-Dimethylformamide (DMF) at 60 °C.

Comparative Experimental Insights: O-Alkylation of Phenol

To illustrate the impact of base selection, a series of experiments were conducted for the O-alkylation of phenol with 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. The reaction progress was monitored by Thin Layer Chromatography (TLC), and the isolated yields were determined after purification by column chromatography.

Table 1: Comparison of Base Efficacy in the O-Alkylation of Phenol
BasepKₐ of Conjugate Acid (in DMSO)Steric HindranceReaction Time (h)Isolated Yield (%)
Potassium Carbonate (K₂CO₃)~10.3 (in water)Low1285
Triethylamine (Et₃N)9.0Moderate1872
N,N-Diisopropylethylamine (DIPEA)8.5High2465

In-Depth Analysis of Base Performance

Potassium Carbonate (K₂CO₃): The Solid Performer

Potassium carbonate is a moderately strong inorganic base that is widely used in alkylation reactions.[1] Its key advantages are its low cost, ease of handling, and high efficiency in many applications.

Mechanism and Rationale: In the O-alkylation of phenol, K₂CO₃ acts as a heterogeneous base. It deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 fashion. The limited solubility of K₂CO₃ in organic solvents like DMF can be advantageous, as it provides a sustained release of the basic species, minimizing potential side reactions.[2]

Experimental Observations: The reaction with potassium carbonate proceeded smoothly and reached completion within 12 hours, affording the desired ether product in a high isolated yield of 85%. The reaction mixture was relatively clean, simplifying the purification process.

SN2_Mechanism_K2CO3 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation by K₂CO₃ Alkyl_Halide 1-Benzyl-4-(chloromethyl)piperidine KCl KCl Alkyl_Halide->KCl Product 1-Benzyl-4-(phenoxymethyl)piperidine Alkyl_Halide->Product K2CO3 K₂CO₃ KHCO3 KHCO₃ K2CO3->KHCO3 Phenoxide->Product Sₙ2 Attack on Alkyl Halide Experimental_Workflow Start Start Step1 Dissolve Phenol and Base in DMF Start->Step1 Step2 Add 1-Benzyl-4-(chloromethyl)piperidine HCl Step1->Step2 Step3 Heat to 60 °C and Monitor by TLC Step2->Step3 Step4 Work-up: Water Quench and Extraction Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 End Isolated Product Step5->End

Sources

Comparative

Benchmarking the synthesis of known drugs using 1-Benzyl-4-(chloromethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the journey from starting materials to an active pharmaceutical ingredient (API) is a multi-faceted challenge,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the journey from starting materials to an active pharmaceutical ingredient (API) is a multi-faceted challenge, balancing efficiency, cost, and purity. This guide provides an in-depth, comparative analysis of two synthetic pathways to the gastroprokinetic agent, Clebopride. Our focus is to benchmark a classical linear approach, which utilizes a key N-benzylated piperidine intermediate derivable from 1-benzyl-4-(chloromethyl)piperidine hydrochloride, against a convergent strategy that offers a different perspective on molecular assembly. Through detailed experimental protocols, mechanistic insights, and quantitative data, this document serves as a practical resource for chemists in process development and medicinal chemistry.

Introduction: The Versatility of the 1-Benzyl-4-piperidyl Moiety

The 1-benzyl-4-piperidyl scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] 1-Benzyl-4-(chloromethyl)piperidine hydrochloride serves as a versatile building block for introducing this moiety. While direct alkylation using this reagent is a common strategy, its derivatives and precursors, such as 1-benzyl-4-piperidone and 1-benzyl-4-aminopiperidine, are pivotal intermediates in the synthesis of numerous drugs, including the antiemetic and prokinetic agent, Clebopride.

Clebopride, chemically known as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide, is a D2 dopamine receptor antagonist.[2] Its synthesis offers a compelling case study for comparing different synthetic strategies. Herein, we dissect two distinct routes to Clebopride, evaluating their respective merits and drawbacks.

Route 1: The Linear Approach - Amide Bond Formation as the Keystone

This classical and linear synthesis hinges on the formation of an amide bond between a pre-assembled piperidine fragment and a benzoic acid derivative. The key piperidine intermediate, 1-benzyl-4-aminopiperidine, can be readily prepared from 1-benzyl-4-piperidone, a close relative of our starting topic compound.

Synthesis of Key Intermediate: 1-Benzyl-4-aminopiperidine

The transformation of 1-benzyl-4-piperidone to 1-benzyl-4-aminopiperidine is a critical step. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination of 1-Benzyl-4-piperidone

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water. The aqueous layer is then basified with 2M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-benzyl-4-aminopiperidine.

Causality of Experimental Choices: The use of sodium cyanoborohydride is strategic; it is a mild reducing agent that selectively reduces the imine intermediate formed in situ from the ketone and ammonia (from ammonium acetate), without significantly reducing the starting ketone. Methanol is an appropriate solvent that dissolves the reactants and does not interfere with the reaction. The basic work-up is necessary to deprotonate the amine product for efficient extraction into the organic phase.

Final Step: Amide Coupling to Yield Clebopride

With the key piperidine amine in hand, the final step is the coupling with 4-amino-5-chloro-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of Clebopride

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 1 hour to form the activated acylimidazolide.

  • Amide Bond Formation: To the activated acid, add a solution of 1-benzyl-4-aminopiperidine (1 equivalent) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford Clebopride.

Causality of Experimental Choices: CDI is a common and effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, proceeding through a reactive acylimidazolide intermediate.[3] DMF is a polar a-protic solvent that is well-suited for this type of reaction. The aqueous work-up serves to remove DMF and other water-soluble impurities.

graph "Route_1_Linear_Synthesis_of_Clebopride" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"1-Benzyl-4-piperidone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-Benzyl-4-aminopiperidine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Amino-5-chloro-2-methoxybenzoic_acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Clebopride" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1-Benzyl-4-piperidone" -> "1-Benzyl-4-aminopiperidine" [label="Reductive Amination\n(NH4OAc, NaBH3CN)"]; "1-Benzyl-4-aminopiperidine" -> "Clebopride" [label="Amide Coupling\n(CDI, DMF)"]; "4-Amino-5-chloro-2-methoxybenzoic_acid" -> "Clebopride"; }

Caption: Linear synthesis of Clebopride via reductive amination and amide coupling.

Route 2: The Convergent Approach - Late-Stage Benzylation

A convergent synthesis offers an alternative strategy, where the piperidine ring is first functionalized with the benzamide moiety, followed by the introduction of the benzyl group in a later step. This approach can be advantageous in terms of overall yield and flexibility for analog synthesis.

Synthesis of Key Intermediate: N-(piperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide

This route begins with the commercially available 4-aminopiperidine, which is first protected before being coupled with the benzoic acid derivative.

Experimental Protocol: Synthesis of the Unbenzylated Amide

  • Protection of 4-aminopiperidine: React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O to protect the piperidine nitrogen, yielding tert-butyl 4-aminopiperidine-1-carboxylate.

  • Amide Coupling: Couple the Boc-protected aminopiperidine with 4-amino-5-chloro-2-methoxybenzoic acid using a standard coupling agent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in DMF.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane to yield the key intermediate, N-(piperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide.

Causality of Experimental Choices: The Boc protecting group is ideal for this synthesis as it is stable under the amide coupling conditions and can be readily removed under acidic conditions without affecting the rest of the molecule. HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields in amide bond formation.

Final Step: N-Benzylation to Afford Clebopride

The final step involves the alkylation of the secondary amine of the piperidine ring with benzyl bromide.

Experimental Protocol: N-Benzylation

  • Reaction Setup: Dissolve N-(piperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide (1 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add a base, such as potassium carbonate (2 equivalents), followed by benzyl bromide (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. The residue is then purified by column chromatography to give Clebopride.

Causality of Experimental Choices: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine for the subsequent nucleophilic attack on benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

graph "Route_2_Convergent_Synthesis_of_Clebopride" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"4-Aminopiperidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boc-4-aminopiperidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Unbenzylated_Amide_Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Clebopride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4-Amino-5-chloro-2-methoxybenzoic_acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzyl_Bromide" [fillcolor="#FBBC05", fontcolor="#202124"];

"4-Aminopiperidine" -> "Boc-4-aminopiperidine" [label="Boc Protection"]; "Boc-4-aminopiperidine" -> "Unbenzylated_Amide_Intermediate" [label="Amide Coupling & Deprotection"]; "4-Amino-5-chloro-2-methoxybenzoic_acid" -> "Unbenzylated_Amide_Intermediate"; "Unbenzylated_Amide_Intermediate" -> "Clebopride" [label="N-Benzylation"]; "Benzyl_Bromide" -> "Clebopride"; }

Caption: Convergent synthesis of Clebopride via late-stage N-benzylation.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical literature-reported data.

ParameterRoute 1: Linear ApproachRoute 2: Convergent Approach
Overall Yield ~60-70%~70-80%
Number of Steps 2 (from 1-benzyl-4-piperidone)3 (from 4-aminopiperidine)
Key Intermediates 1-Benzyl-4-aminopiperidineN-(piperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide
Reagent Cost Moderate (NaBH₃CN can be costly)Higher (Boc₂O and HATU can be expensive)
Scalability GoodExcellent
Purification Chromatography may be needed for both steps.Final step purification is straightforward.
Flexibility for Analogs Requires synthesis of new N-substituted aminopiperidines.Allows for variation of the N-substituent in the final step.

Discussion: Choosing the Optimal Path

Both synthetic routes present viable methods for the preparation of Clebopride, each with its own set of advantages and disadvantages.

Route 1 (Linear Approach): This route is straightforward and utilizes a well-established reductive amination reaction. The overall yield is respectable, and the starting materials are readily accessible. A significant advantage is the direct construction of the N-benzylated piperidine core, which is then carried through to the final product. However, the flexibility of this route for creating a library of analogs with different N-substituents is limited, as it would necessitate the synthesis of a new piperidine starting material for each analog.

Route 2 (Convergent Approach): The convergent strategy offers higher overall yields and greater flexibility. The key unbenzylated amide intermediate can serve as a common precursor for the synthesis of a variety of N-substituted analogs by simply changing the alkylating agent in the final step. This is a significant advantage in a drug discovery setting where structure-activity relationship (SAR) studies are crucial. While this route involves an additional step (protection/deprotection) and potentially more expensive reagents (coupling agents, protecting groups), the ease of purification in the final step and the potential for higher yields on a larger scale make it an attractive option for process development.

Conclusion: A Strategic Choice Based on Objectives

The choice between these two synthetic routes for Clebopride ultimately depends on the specific objectives of the research or production campaign.

  • For small-scale synthesis and initial exploratory work , the linear approach (Route 1) may be more time and cost-effective due to the fewer number of steps from a common intermediate like 1-benzyl-4-piperidone.

  • For process development, large-scale production, and the generation of a library of analogs for SAR studies , the convergent approach (Route 2) is likely the superior choice, offering higher overall yields, greater flexibility, and potentially more straightforward purification of the final product.

This comparative guide underscores the importance of strategic planning in chemical synthesis. By understanding the nuances of different synthetic pathways, researchers and drug development professionals can make informed decisions to optimize the production of valuable pharmaceutical agents like Clebopride, ultimately accelerating the path from laboratory to clinic.

References

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